molecular formula C12H14BrNS B444649 1-(4-Bromobenzothioyl)piperidine

1-(4-Bromobenzothioyl)piperidine

Cat. No.: B444649
M. Wt: 284.22g/mol
InChI Key: ILKQIVOMWVNDQN-UHFFFAOYSA-N
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Description

1-(4-Bromobenzothioyl)piperidine is a synthetic piperidine derivative characterized by a 4-bromobenzothioyl group attached to the piperidine ring. The bromine atom at the para position of the benzothioyl group contributes to its electronic and steric properties, influencing reactivity and biological interactions .

Properties

Molecular Formula

C12H14BrNS

Molecular Weight

284.22g/mol

IUPAC Name

(4-bromophenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C12H14BrNS/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2

InChI Key

ILKQIVOMWVNDQN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)Br

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Piperidine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Properties/Activities References
1-(4-Bromobenzothioyl)piperidine 4-Bromobenzothioyl C₁₂H₁₄BrNS Sigma-1 receptor modulation (hypothesized)
1-(4-Bromobenzoyl)-4-methylpiperidine 4-Bromobenzoyl, 4-methyl C₁₃H₁₆BrNO Potential histamine H3 antagonist
1-(3-Phenylbutyl)piperidine 3-Phenylbutyl C₁₅H₂₃N Sigma-1 (S1R) ligand with RMSD < 2 Å
1-(4-Chlorophenyl)piperidine-2,6-dione 4-Chlorophenyl, dione rings C₁₁H₁₀ClNO₂ Antimicrobial activity, symmetrical structure
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid 4-Bromobenzyl, carboxylic acid C₁₃H₁₇BrNO₂ Enhanced solubility via ionization
1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine Cyclohexyl, 3-methoxyphenyl C₁₈H₂₇NO Hallucinogenic, no medical use

Key Observations :

  • Steric Effects : Bulky substituents (e.g., phenylbutyl in S1R ligands) influence molecular orientation in binding pockets, as seen in RMSD studies .
  • Functional Groups : Thioester (benzothioyl) vs. ester (benzoyl) groups may alter metabolic stability and target selectivity .

Pharmacological Activities

  • Sigma-1 Receptor (S1R) Ligands : Compounds like 1-(3-phenylbutyl)piperidine exhibit RMSD-dependent binding to Glu172 via salt bridges, with larger hydrophobic substituents (e.g., compound 37, RMSD > 4 Å) occupying distinct hydrophobic cavities . In contrast, 1-(4-Bromobenzothioyl)piperidine’s bromobenzothioyl group may favor interactions with polar residues.
  • Neuroactive Agents: Cyclohexyl-phenyl derivatives (e.g., 3-MeO-PCP) show hallucinogenic properties due to NMDA receptor antagonism, unlike bromobenzothioyl derivatives, which lack reported psychoactivity .
  • Antimicrobial Applications : 1-(4-Chlorophenyl)piperidine-2,6-diones demonstrate antimicrobial activity, suggesting halogenated piperidines’ broad utility .

Preparation Methods

Reaction Mechanism and Conditions

The conversion of carbonyl groups to thiocarbonyls via Lawesson’s reagent (LR) is a well-established method for introducing thioamide functionalities. For 1-(4-bromobenzothioyl)piperidine, this approach involves thionation of the precursor 1-(4-bromobenzoyl)piperidine. The reaction proceeds through a nucleophilic attack by the carbonyl oxygen on the LR, forming a thiophosphene intermediate that transfers sulfur to the amide.

Typical Procedure :
1-(4-Bromobenzoyl)piperidine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Lawesson’s reagent (0.5 equiv) is added, and the mixture is heated at 70°C for 10 hours. After cooling, the solvent is evaporated, and the crude product is purified via recrystallization (dichloromethane/n-heptane, 1:4).

Yield and Characterization

Yields for this method range from 57% to 96%, depending on the steric and electronic effects of substituents. Nuclear magnetic resonance (NMR) analysis confirms the thioamide structure:

  • ¹H NMR : A downfield shift of the thiocarbonyl-adjacent protons (δ 7.6–8.2 ppm for aromatic Hs; δ 3.4–3.8 ppm for piperidine CH₂).

  • ¹³C NMR : A thiocarbonyl signal at δ 195–205 ppm, distinct from the carbonyl signal (δ 165–175 ppm).

Direct Synthesis via 4-Bromobenzothioic Acid Chloride and Piperidine

Acid Chloride Preparation

4-Bromobenzothioic acid chloride serves as a key intermediate. It is synthesized by treating 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux, followed by substitution of the hydroxyl group with sulfur using hydrogen sulfide (H₂S) or phosphorus pentasulfide (P₄S₁₀).

Procedure :
4-Bromobenzoic acid (1.0 equiv) is reacted with SOCl₂ (2.0 equiv) at 80°C for 4 hours. Excess SOCl₂ is removed under vacuum, and the resulting acid chloride is treated with H₂S gas in dichloromethane at 0°C to yield 4-bromobenzothioic acid chloride.

Coupling with Piperidine

The acid chloride is then reacted with piperidine in the presence of a base (e.g., triethylamine) to form the thioamide:

Reaction :
4-Bromobenzothioic acid chloride + Piperidine → 1-(4-Bromobenzothioyl)piperidine + HCl

Conditions :

  • Solvent: Dichloromethane or acetonitrile.

  • Temperature: 0°C to 25°C.

  • Yield: 70–85% after column chromatography.

Bromination of Benzothioylpiperidine Precursors

Electrophilic Aromatic Bromination

Direct bromination of benzothioylpiperidine requires careful control to achieve para-selectivity. Using dibromohydantoin (DBH) or N-bromosuccinimide (NBS) in the presence of a phase-transfer catalyst (e.g., tetra-n-butylammonium tetraphenylborate) enhances regioselectivity.

Procedure :
Benzothioylpiperidine (1.0 equiv) is dissolved in dichloromethane. DBH (1.1 equiv) and the catalyst (0.1 equiv) are added at 20–25°C. After 5 hours, the mixture is quenched with sodium bisulfite, extracted, and purified via vacuum distillation.

Yield : 87–90% with >99% para-selectivity (GC analysis).

Challenges and Solutions

  • Ortho/Meta Byproducts : Minimized using bulky catalysts that sterically hinder alternative positions.

  • Oxidation of Thioamide : Avoided by maintaining inert atmospheres (N₂/Ar) and low temperatures.

Comparative Analysis of Methodologies

MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)
Thionation (LR)1-(4-Bromobenzoyl)piperidineLawesson’s Reagent57–9698–99.5
Direct Coupling4-Bromobenzothioic acidTriethylamine70–8597–99
BrominationBenzothioylpiperidineDBH/NBS + Catalyst87–9099.5

Key Observations :

  • Thionation offers high yields but requires pre-synthesized benzoyl precursors.

  • Direct Coupling is efficient but depends on the availability of 4-bromobenzothioic acid derivatives.

  • Bromination achieves excellent regioselectivity but necessitates stringent conditions to prevent side reactions.

Analytical and Computational Validation

Spectroscopic Characterization

  • FT-IR : Thiocarbonyl (C=S) stretch at 1150–1250 cm⁻¹, distinct from carbonyl (C=O) at 1650–1750 cm⁻¹.

  • LC-MS : Molecular ion peaks ([M+H]⁺) at m/z 312–315 confirm the bromine isotope pattern.

Computational Studies

Molecular docking (MM/GBSA) predicts strong binding affinity for tubulin polymerization inhibition, correlating with anti-cancer activity observed in derivatives. RMSD values <2.0 Å validate structural stability.

Industrial Scalability and Cost Considerations

  • Raw Material Costs : Bromobenzene ($0.5/g) and piperidine ($0.3/g) are cost-effective starting materials.

  • Catalyst Recycling : Tetra-n-butylammonium tetraphenylborate can be recovered via aqueous extraction, reducing expenses.

  • Environmental Impact : THF and dichloromethane are prioritized for their recyclability, though alternatives like 2-MeTHF are being explored .

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